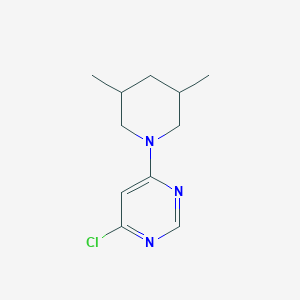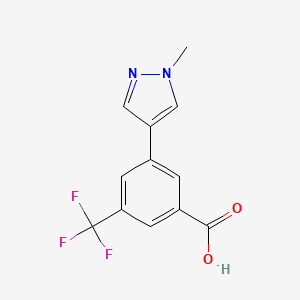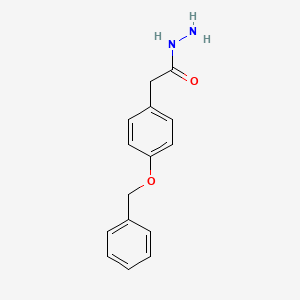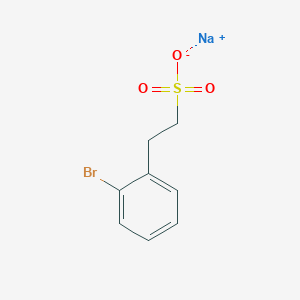amine CAS No. 1339807-66-7](/img/structure/B1467955.png)
[3-(1-cyclopentyl-1H-pyrazol-4-yl)propyl](methyl)amine
Overview
Description
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propylamine is an organic compound that features a cyclopentyl group attached to a pyrazole ring, which is further connected to a propyl chain ending in a methylamine group
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the signals that stimulate the proliferation of malignant cells . The compound achieves this by fitting into the active site of CDK2, forming essential hydrogen bonds with key residues such as Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the disruption of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which in turn impact its bioavailability .
Result of Action
The result of the action of 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against certain cell lines . It also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrazole ring.
Formation of the Propyl Chain: The propyl chain is added through a series of alkylation reactions, starting with the formation of a propyl halide, which then reacts with the pyrazole ring.
Introduction of the Methylamine Group: The final step involves the reaction of the propyl chain with methylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3-(1-cyclopentyl-1H-pyrazol-4-yl)propylamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can occur at the pyrazole ring or the cyclopentyl group, resulting in the formation of dihydropyrazoles or cyclopentanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group, where it can react with various electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Dihydropyrazoles, cyclopentanes
Substitution: Substituted amines
Scientific Research Applications
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propylamine
- 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propylamine
- 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propylamine
Uniqueness
Compared to similar compounds, 3-(1-cyclopentyl-1H-pyrazol-4-yl)propylamine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity. Its methylamine group, in particular, allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-8-4-5-11-9-14-15(10-11)12-6-2-3-7-12/h9-10,12-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJKQDZTJJXXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)

![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)
![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)


![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)

![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)

